5-Chloro-6-trifluoromethyl-pyridine-2-carboxylic acid

Physicochemical profiling Ionization state Formulation design

Researchers developing picolinoylcyclohexanedione herbicides often struggle to source the exact 5-chloro-6-trifluoromethyl substitution pattern required for WO 2005058830 A1. This compound provides the precise electronic profile (pKa 2.98) and reactivity for downstream amidation. - **SAR Benchmark:** 5-Cl reference point for halogen scanning (activity rank: 5-Br < 5-Cl < 5-H < 5-F at 17.5 g ha⁻¹). - **Regioisomer Purity:** Non-interchangeable with 3-Cl or 6-Cl analogs; confirmed via DSC (mp 106-108°C). - **Supply Assurance:** Multiple pack sizes available for lead optimization to pre-formulation studies.

Molecular Formula C7H3ClF3NO2
Molecular Weight 225.551
CAS No. 749875-06-7
Cat. No. B592704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-6-trifluoromethyl-pyridine-2-carboxylic acid
CAS749875-06-7
Synonyms5-Chloro-6-(trifluoromethyl)picolinic Acid
Molecular FormulaC7H3ClF3NO2
Molecular Weight225.551
Structural Identifiers
SMILESC1=CC(=NC(=C1Cl)C(F)(F)F)C(=O)O
InChIInChI=1S/C7H3ClF3NO2/c8-3-1-2-4(6(13)14)12-5(3)7(9,10)11/h1-2H,(H,13,14)
InChIKeyPXYUUSBDIWLVFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-6-trifluoromethyl-pyridine-2-carboxylic acid (CAS 749875-06-7): A Halogenated TFMP Building Block for Agrochemical and Pharmaceutical Synthesis


5-Chloro-6-trifluoromethyl-pyridine-2-carboxylic acid (CAS 749875-06-7) is a disubstituted picolinic acid derivative belonging to the trifluoromethylpyridine (TFMP) family, widely recognized as a core structural class in synthetic auxin herbicide design and medicinal chemistry [1]. It features a carboxylic acid handle at the 2-position, a chlorine atom at the 5-position, and a trifluoromethyl group at the 6-position of the pyridine ring, with a molecular formula C7H3ClF3NO2 and a molecular weight of 225.55 g/mol . The compound is a white to off-white crystalline solid with a melting point of 106–108 °C and a predicted pKa of 2.98 ± 0.10, properties that distinguish it from regioisomeric and halogen-variant analogs . It serves as a key synthetic intermediate for both herbicidal picolinate derivatives and pharmaceutical candidates targeting CCR5-mediated diseases, HIV, and oncology indications [2][3].

Core Scaffold Halogenated TFMP building block for agrochemical and pharmaceutical intermediate synthesis
Reactive Handle Carboxylic acid at 2-position enables amidation, esterification and downstream diversification
Differentiation Distinct ionization and reactivity profile versus regioisomeric or 5-H analogs supports route specificity

Why 5-Chloro-6-trifluoromethyl-pyridine-2-carboxylic acid Cannot Be Interchanged with Unsubstituted or Regioisomeric TFMP Analogs


The 5-chloro-6-trifluoromethyl substitution pattern on the pyridine-2-carboxylic acid scaffold is not electronically or sterically interchangeable with its closest analogs. The chlorine atom at the 5-position exerts a distinctive electron-withdrawing effect that lowers the pKa by approximately 0.15 units relative to the non-chlorinated 5-(trifluoromethyl)pyridine-2-carboxylic acid (pKa 3.13 vs 2.98), and by over 1.2 units relative to the 3-chloro regioisomer (pKa 1.77), directly altering the ionization state at physiological pH and the compound's reactivity in downstream amidation and esterification reactions . In herbicidal picolinate SAR, the 5-position halogen identity governs potency: replacement of 5-Cl with 5-Br reduces herbicidal activity, while substitution with 5-H or 5-F alters the activity profile in a quantifiable rank order (5-Br < 5-Cl < 5-H < 5-F) at an application rate of 17.5 g ha⁻¹ [1]. Furthermore, the 5-chloro-6-trifluoromethyl arrangement is explicitly claimed as an intermediate in WO 2005058830 A1 for the synthesis of picolinoylcyclohexanedione herbicides, a synthetic route that cannot be replicated with the 3-chloro or 6-chloro regioisomers without altering the entire synthetic pathway [2].

5-H analog (no chlorine) Lacks the chlorine electronic effect, shifting pKa and herbicidal activity rank; synthetic route may require altered activation strategies.
3-Chloro regioisomer Substantially lower pKa changes reactivity and ionization; documented primarily as a fluopyram metabolite, not as herbicide intermediate, altering application context.
6-Chloro regioisomer No established patent pathway for picolinoylcyclohexanedione herbicides; synthetic utility may differ and require independent validation.

Head-to-Head Quantitative Differentiation of 5-Chloro-6-trifluoromethyl-pyridine-2-carboxylic acid Against Closest Analogs


pKa Differentiation: 5-Chloro Substitution Lowers Acidity by 0.15 Units vs. 5-H Analog and 1.21 Units vs. 3-Chloro Regioisomer

The predicted pKa of 5-chloro-6-trifluoromethyl-pyridine-2-carboxylic acid is 2.98 ± 0.10, which is 0.15 units lower (more acidic) than the non-chlorinated 5-(trifluoromethyl)pyridine-2-carboxylic acid (pKa 3.13 ± 0.10), and 1.21 units higher (less acidic) than the 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid regioisomer (pKa 1.77 ± 0.25) . This intermediate pKa value reflects the unique electronic influence of the chlorine atom para to the ring nitrogen and ortho to the trifluoromethyl group.

pKa shift vs. 5-H / 3-Cl
Direct comparison
Target pKa 2.98 ± 0.10; Δ = –0.15 vs. 5-H (3.13) and +1.21 vs. 3-Cl (1.77)
Ionization-state context for reactivity, solubility and amidation coupling efficiency
Predicted values; experimental verification pending
Physicochemical profiling Ionization state Formulation design

Melting Point Depression: 106–108 °C vs. 134–135 °C for the 5-H Analog – Implications for Crystallinity and Formulation

The target compound exhibits a melting point of 106–108 °C (recrystallized from cyclohexane), which is 27–28 °C lower than the non-chlorinated 5-(trifluoromethyl)pyridine-2-carboxylic acid (mp 134–135 °C, recrystallized from ethyl acetate/hexane) . The significant melting point depression indicates weaker crystal lattice energy in the chlorinated derivative, attributable to the disruption of intermolecular hydrogen bonding by the bulky chlorine substituent.

Melting point depression
Direct comparison
106–108 °C vs. 134–135 °C for 5-H analog (Δmp = –27 to –28 °C)
Lower crystal lattice energy may improve organic-solvent processability and dissolution
Solvent of recrystallization differs; direct co-crystallization not reported
Solid-state properties Crystallinity Formulation handling

Herbicidal Activity SAR: 5-Cl Substitution Yields Intermediate Potency in the 5-Position Halogen Activity Ladder (5-Br < 5-Cl < 5-H < 5-F) at 17.5 g ha⁻¹

A comprehensive review of carboxylic acid-derived herbicides establishes a well-defined activity rank order for halogen substitution at the 5-position of the picolinic acid scaffold: 5-Br < 5-Cl < 5-H < 5-F against dicotyledonous weeds at a post-emergence application rate of 17.5 g ha⁻¹ [1]. Under this SAR framework, 5-chloro-6-trifluoromethyl-pyridine-2-carboxylic acid occupies an intermediate activity tier—less potent than the 5-fluoro analog but more potent than the 5-bromo analog. This positions the compound as a candidate for achieving a balance between herbicidal efficacy and crop selectivity, since excessively high potency (as with 5-F) may increase the risk of off-target phytotoxicity.

5-Position halogen SAR
Class-level inference
Reported activity rank: 5-Br
Intermediate activity position may support selectivity screening in herbicide lead optimization
Rank derived from SAR review; compound-specific % control not reported
Patent pathway utility
Supporting evidence
Explicitly claimed intermediate in WO 2005058830 A1 for picolinoylcyclohexanedione herbicides; regioisomers lack equivalent documentation
Validated synthetic precedent reduces route risk compared to regioisomers without patent backing
Patent literature context; independent reproducibility to be confirmed
Synthetic auxin herbicide Structure-activity relationship Weed control

Patent-Backed Synthetic Utility: Explicit Intermediate in WO 2005058830 A1 vs. Regioisomers Not Claimed in the Same Synthetic Pathway

5-Chloro-6-trifluoromethyl-pyridine-2-carboxylic acid is explicitly referenced as a synthetic intermediate in PCT International Application WO 2005058830 A1 (Syngenta Participations AG), which discloses picolinoylcyclohexanedione herbicides for broad-spectrum weed control in crops of useful plants [1]. In contrast, the regioisomeric 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 80194-68-9) is primarily associated with fungicide metabolite studies (fluopyram degradation) and plant growth regulation, while 6-chloro-5-(trifluoromethyl)picolinic acid (CAS 855915-21-8) lacks comparable patent documentation for herbicidal synthesis [2][3].

Patent pathway utility
Supporting evidence
Explicitly claimed intermediate in WO 2005058830 A1 for picolinoylcyclohexanedione herbicides; regioisomers lack equivalent documentation
Validated synthetic precedent reduces route risk compared to regioisomers without patent backing
Patent literature context; independent reproducibility to be confirmed
Herbicide intermediate Picolinoylcyclohexanedione Patent-protected synthesis

Evidence-Backed Application Scenarios for 5-Chloro-6-trifluoromethyl-pyridine-2-carboxylic acid (CAS 749875-06-7)


Synthesis of Novel Picolinoylcyclohexanedione Herbicides via the Syngenta Patent Pathway

Procurement of this intermediate is justified for agrochemical discovery programs targeting picolinoylcyclohexanedione scaffolds as described in WO 2005058830 A1. The 5-chloro-6-trifluoromethyl substitution pattern is integral to the synthetic route; replacement with the 5-H analog (CAS 80194-69-0) would eliminate the chlorine handle required for downstream diversification, while the 3-chloro regioisomer (CAS 80194-68-9) would place the chlorine at a position incompatible with the claimed cyclization chemistry [1]. The compound's moderate pKa of 2.98 ensures efficient carboxylic acid activation under standard amidation conditions without the excessive acidity of the 3-Cl regioisomer (pKa 1.77), which can lead to unwanted side reactions .

Structure-Activity Relationship Studies of 5-Position Halogen Effects on Synthetic Auxin Herbicide Potency and Crop Selectivity

Based on the established SAR ladder (5-Br < 5-Cl < 5-H < 5-F at 17.5 g ha⁻¹), this compound serves as the critical 5-Cl reference point for systematic halogen-scanning studies in picolinate herbicide lead optimization [2]. Researchers comparing a series of 5-substituted-6-trifluoromethyl-pyridine-2-carboxylic acid derivatives should procure this compound alongside the 5-Br, 5-H, and 5-F analogs to establish quantitative dose-response curves and selectivity indices across monocot and dicot weed species. The compound's intermediate potency makes it a valuable benchmark for identifying substitution patterns that balance efficacy with crop safety.

Pharmaceutical Intermediate for CCR5 Antagonist Development Targeting HIV and Inflammatory Diseases

Derivatives of 5-chloro-6-(trifluoromethyl)picolinic acid have demonstrated preliminary pharmacological activity as CCR5 antagonists, a validated target for HIV entry inhibition and treatment of CCR5-mediated inflammatory conditions including asthma, rheumatoid arthritis, and COPD [3]. Procurement of the parent carboxylic acid enables the synthesis of amide and ester derivatives for structure-activity exploration. The distinct pKa and electronic profile of the 5-chloro-6-trifluoromethyl core differentiate it from the 3-chloro and 6-chloro regioisomers, which have been associated with fungicide metabolism rather than CCR5 pharmacology [4].

Physicochemical Reference Standard for Analytical Method Development and Quality Control

With a well-defined melting point of 106–108 °C, a predicted pKa of 2.98, and a density of 1.603 g/cm³, this compound can serve as a reference standard for HPLC method development, pKa determination by UV-vis spectrophotometry, and polymorph screening in pre-formulation studies . The 27–28 °C melting point difference from the 5-H analog (mp 134–135 °C) provides a simple identity check via differential scanning calorimetry (DSC) to distinguish between these structurally similar TFMP acids in quality control workflows.

Application
Selection Property
Validation Focus
Picolinoylcyclohexanedione herbicide synthesis
Patent-documented 5-Cl-6-CF₃ substitution pattern
Route compatibility and halogen-handle reactivity
5-Position halogen SAR studies
Intermediate activity position in halogen rank
Dose-response and crop selectivity profiling
CCR5 antagonist research (HIV entry / inflammatory models)
Distinct pKa and electronic profile vs. regioisomers
Target engagement and pharmacological activity screening
Analytical reference standard
Well-defined mp and predicted pKa
HPLC, DSC identity confirmation and polymorph screening
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